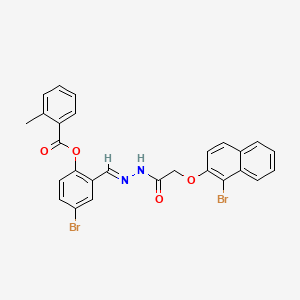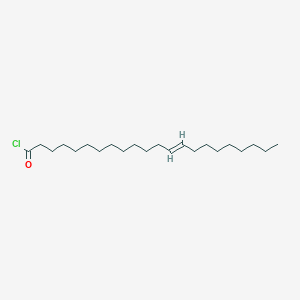
1-(Ethylsulfanyl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfanyl)-2-nitrobenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to a benzene ring, which also bears a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-2-nitrobenzene typically involves the nitration of 1-(ethylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-(Ethylsulfanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-(ethylsulfanyl)-2-aminobenzene.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-(Ethylsulfanyl)-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Ethylsulfanyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions.
類似化合物との比較
1-(Methylsulfanyl)-2-nitrobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Ethylsulfanyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
2-Nitrothiophenol: Contains a nitro group and a thiol group attached to a benzene ring.
Uniqueness: 1-(Ethylsulfanyl)-2-nitrobenzene is unique due to the specific positioning of the ethylsulfanyl and nitro groups on the benzene ring, which influences its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various scientific and industrial applications.
特性
分子式 |
C8H9NO2S |
|---|---|
分子量 |
183.23 g/mol |
IUPAC名 |
1-ethylsulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |
InChIキー |
JARZCLAZRVPFMW-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12000281.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000287.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000295.png)
![(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide](/img/structure/B12000300.png)

![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)

![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)
![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)

![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)

